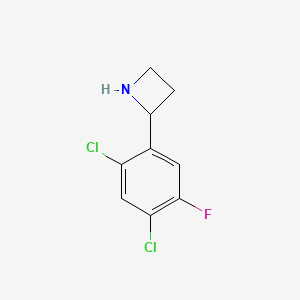
2-(2,4-Dichloro-5-fluorophenyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichloro-5-fluorophenyl)azetidine is a synthetic organic compound with the molecular formula C9H8Cl2FN It is characterized by the presence of an azetidine ring substituted with a 2,4-dichloro-5-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: . This method is highly efficient for constructing functionalized azetidines. The reaction conditions often require photochemical activation and can be optimized for high regio- and stereoselectivity.
Industrial Production Methods: Industrial production of 2-(2,4-dichloro-5-fluorophenyl)azetidine may involve large-scale photochemical reactors to facilitate the aza Paternò–Büchi reaction. The process can be scaled up by ensuring consistent light exposure and maintaining optimal reaction conditions to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: 2-(2,4-Dichloro-5-fluorophenyl)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine and fluorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the azetidine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted azetidines, while oxidation and reduction can lead to different oxidation states of the nitrogen atom.
Scientific Research Applications
2-(2,4-Dichloro-5-fluorophenyl)azetidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound is used in the study of biological systems, particularly in understanding enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4-dichloro-5-fluorophenyl)azetidine involves its interaction with molecular targets through its azetidine ring. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and fluorine atoms enhances its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
- 2-(2,4-Dichloro-5-fluorophenyl)aziridine
- 2-(2,4-Dichloro-5-fluorophenyl)pyrrolidine
- 2-(2,4-Dichloro-5-fluorophenyl)piperidine
Comparison: Compared to these similar compounds, 2-(2,4-dichloro-5-fluorophenyl)azetidine is unique due to its four-membered azetidine ring, which imparts distinct chemical properties and reactivity. The smaller ring size results in higher ring strain, making it more reactive in certain chemical reactions. Additionally, the presence of both chlorine and fluorine atoms enhances its potential for forming strong interactions with biological targets .
Properties
Molecular Formula |
C9H8Cl2FN |
|---|---|
Molecular Weight |
220.07 g/mol |
IUPAC Name |
2-(2,4-dichloro-5-fluorophenyl)azetidine |
InChI |
InChI=1S/C9H8Cl2FN/c10-6-4-7(11)8(12)3-5(6)9-1-2-13-9/h3-4,9,13H,1-2H2 |
InChI Key |
UVVKHXGTMMOPDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1C2=CC(=C(C=C2Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















